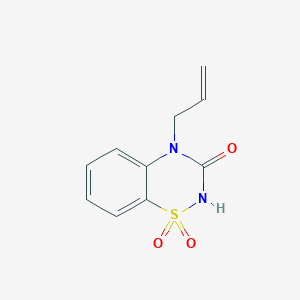
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is an organic compound with the molecular formula C10H10N2O3S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an allyl-substituted sulfonamide with a suitable reagent to form the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .
化学反応の分析
Types of Reactions
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
作用機序
The mechanism of action of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
類似化合物との比較
Similar Compounds
2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide: Lacks the allyl group but shares the core benzothiadiazine structure.
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Contains a methyl group instead of an allyl group.
4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Features a phenyl group in place of the allyl group.
Uniqueness
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C10H10N2O3S/c1-2-7-12-8-5-3-4-6-9(8)16(14,15)11-10(12)13/h2-6H,1,7H2,(H,11,13) |
InChIキー |
KUAFRRHWEODTHN-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C2=CC=CC=C2S(=O)(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
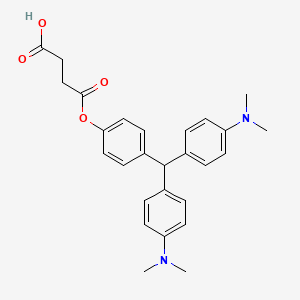
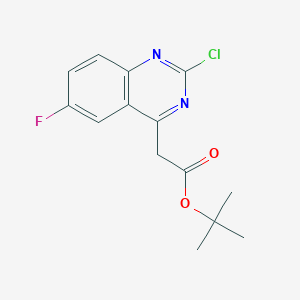
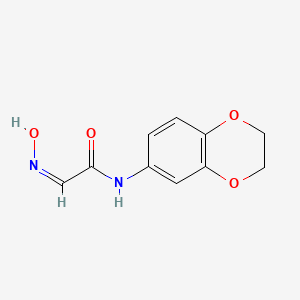

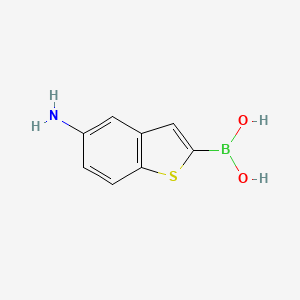

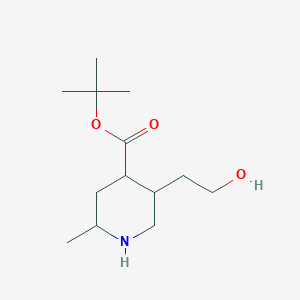
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
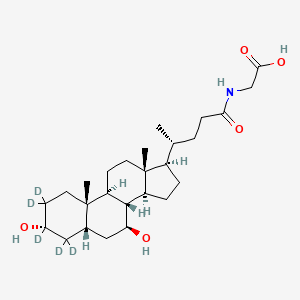
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
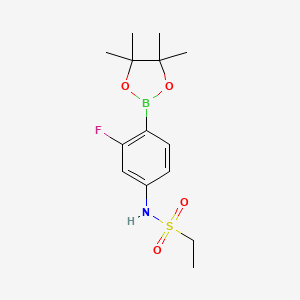

![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
